molecular formula C23H22BrClN4O3 B11651525 5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid

5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid

Cat. No.: B11651525
M. Wt: 517.8 g/mol
InChI Key: FMKBEPTZEPGVEV-UHFFFAOYSA-N
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Description

5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid is a complex organic compound that features a quinazoline core, a piperazine ring, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving 2-aminobenzonitrile and an appropriate aldehyde or ketone.

    Bromination and Chlorination:

    Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Pentanoic Acid Attachment: The final step involves the attachment of the pentanoic acid moiety through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the quinazoline ring or the piperazine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to certain kinase enzymes, potentially inhibiting their activity and thereby affecting cellular signaling pathways. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-(2-chlorophenyl)quinazoline: Shares the quinazoline core but lacks the piperazine and pentanoic acid moieties.

    4-(2-Chlorophenyl)piperazine: Contains the piperazine ring and chlorophenyl group but lacks the quinazoline core and pentanoic acid.

    5-Oxopentanoic acid derivatives: Similar in having the pentanoic acid moiety but differ in the rest of the structure.

Uniqueness

5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid is unique due to its combination of a quinazoline core, a piperazine ring, and a pentanoic acid moiety. This unique structure allows it to interact with multiple biological targets, potentially leading to diverse pharmacological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22BrClN4O3

Molecular Weight

517.8 g/mol

IUPAC Name

5-[4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C23H22BrClN4O3/c24-15-8-9-19-17(14-15)22(16-4-1-2-5-18(16)25)27-23(26-19)29-12-10-28(11-13-29)20(30)6-3-7-21(31)32/h1-2,4-5,8-9,14H,3,6-7,10-13H2,(H,31,32)

InChI Key

FMKBEPTZEPGVEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl)C(=O)CCCC(=O)O

Origin of Product

United States

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